molecular formula C9H8BrF B2483686 4-Bromo-6-fluoro-2,3-dihydro-1H-indene CAS No. 1379359-18-8

4-Bromo-6-fluoro-2,3-dihydro-1H-indene

Cat. No.: B2483686
CAS No.: 1379359-18-8
M. Wt: 215.065
InChI Key: KGXCCNOTVOBZIW-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H8BrF It is a derivative of indene, a bicyclic hydrocarbon, and features both bromine and fluorine substituents on its aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

4-Bromo-6-fluoro-2,3-dihydro-1H-indene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine substituents can influence its reactivity and binding affinity to various receptors or enzymes. These interactions can modulate biological processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: A closely related compound with a ketone functional group.

    6-Bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: Another similar compound with a carboxylic acid group.

    6-Bromo-4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile: A compound with a nitrile functional group.

Uniqueness

4-Bromo-6-fluoro-2,3-dihydro-1H-indene is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination of substituents can impart distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-bromo-6-fluoro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXCCNOTVOBZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379359-18-8
Record name 4-bromo-6-fluoro-2,3-dihydro-1H-indene
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